2,3-Dichloro-5,6-dimethylphenol

Description

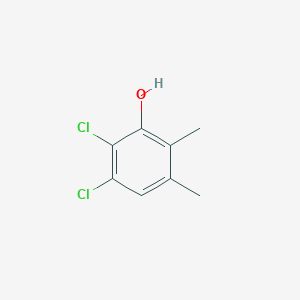

2,3-Dichloro-5,6-dimethylphenol (CAS: Not explicitly listed in evidence) is a chlorinated phenolic compound featuring chlorine atoms at positions 2 and 3 and methyl groups at positions 5 and 5.

Properties

Molecular Formula |

C8H8Cl2O |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2,3-dichloro-5,6-dimethylphenol |

InChI |

InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)8(11)5(4)2/h3,11H,1-2H3 |

InChI Key |

DVCMHVMFRYKGFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

[ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{OH} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{Cl}_2\text{OH} + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichromate salts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or chlorinated benzoquinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,3-Dichloro-5,6-dimethylphenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.

Industry: Employed in the production of antiseptics, disinfectants, and preservatives.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,6-dimethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dichloro-5,6-dimethylphenol with structurally or functionally related phenolic derivatives:

Key Findings :

Substituent Effects on Reactivity: Chlorine atoms enhance electrophilic substitution reactivity, as seen in DDQ-mediated dehydrogenation reactions . Methyl groups at positions 5 and 6 in the target compound likely sterically hinder reactions at adjacent positions. Methoxy groups (e.g., in 2,6-dimethoxyphenol) increase electron density, making these compounds less reactive toward electrophiles but useful in flavoring .

Biological Activity: 3-Amino-2,6-dimethylphenol exhibits significant dermal absorption and metabolic pathways (O-sulfation, N-acetylation), unlike chlorinated analogs . Chlorophenols, including 2,3-dichlorophenol (CAS 576-24-9), are regulated due to systemic toxicity and environmental persistence .

Analytical Utility: 4-Chloro-2,6-dimethylphenol is a critical derivatization agent for quantifying hypochlorous acid in water, demonstrating the role of chlorine positioning in selective detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.